

Technical Monograph: Spectroscopic Characterization of (R)- Methylcyclohexylalanine

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Compound of Interest

Compound Name: (R)-2-amino-3-cyclohexyl-2-
methylpropanoic acid

Cat. No.: B12299791

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Executive Summary & Structural Context

(R)-2-amino-3-cyclohexyl-2-methylpropanoic acid is a non-proteinogenic

-disubstituted amino acid. Structurally, it combines the lipophilicity of a cyclohexyl side chain with the conformational constraints of an

-methyl group.

Medicinal Chemistry Significance:

- Proteolytic Stability: The quaternary

-carbon eliminates the acidic proton required for PLP-dependent transamination and sterically hinders protease access, significantly increasing plasma half-life in peptide therapeutics.

- Conformational Lock: The

-methyl group restricts

torsion angles, favoring helical conformations (specifically

-helix or

-helix promotion) in peptide backbones.

Compound Profile

Property	Value
IUPAC Name	(2R)-2-amino-3-cyclohexyl-2-methylpropanoic acid
Formula	
Molecular Weight	185.27 g/mol
Monoisotopic Mass	185.1416 Da
Chirality	(R)-enantiomer
Solubility	Water (moderate), Methanol (good), DMSO (good)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expert Insight: Due to the quaternary

-center, the typical

-proton signal (

3.5-4.5 ppm) is absent. The diagnostic handle becomes the

-methyl singlet and the diastereotopic

-methylene protons, which often appear as an AB system due to the adjacent chiral center.

Experimental Protocol (Recommended)

- Solvent:

(with NaOD for solubility if zwitterionic) or

(preferred for observing amide/amine protons).

- Internal Standard: TSP (3-(trimethylsilyl)propionic-2,2,3,3-d4 acid) for aqueous; TMS for organic.
- Frequency: 400 MHz minimum recommended to resolve cyclohexyl multiplets.

Predicted H NMR Data (400 MHz,)

Note: Values are derived from structural analogs (

-Me-Phe, Cha) and general shift increments.

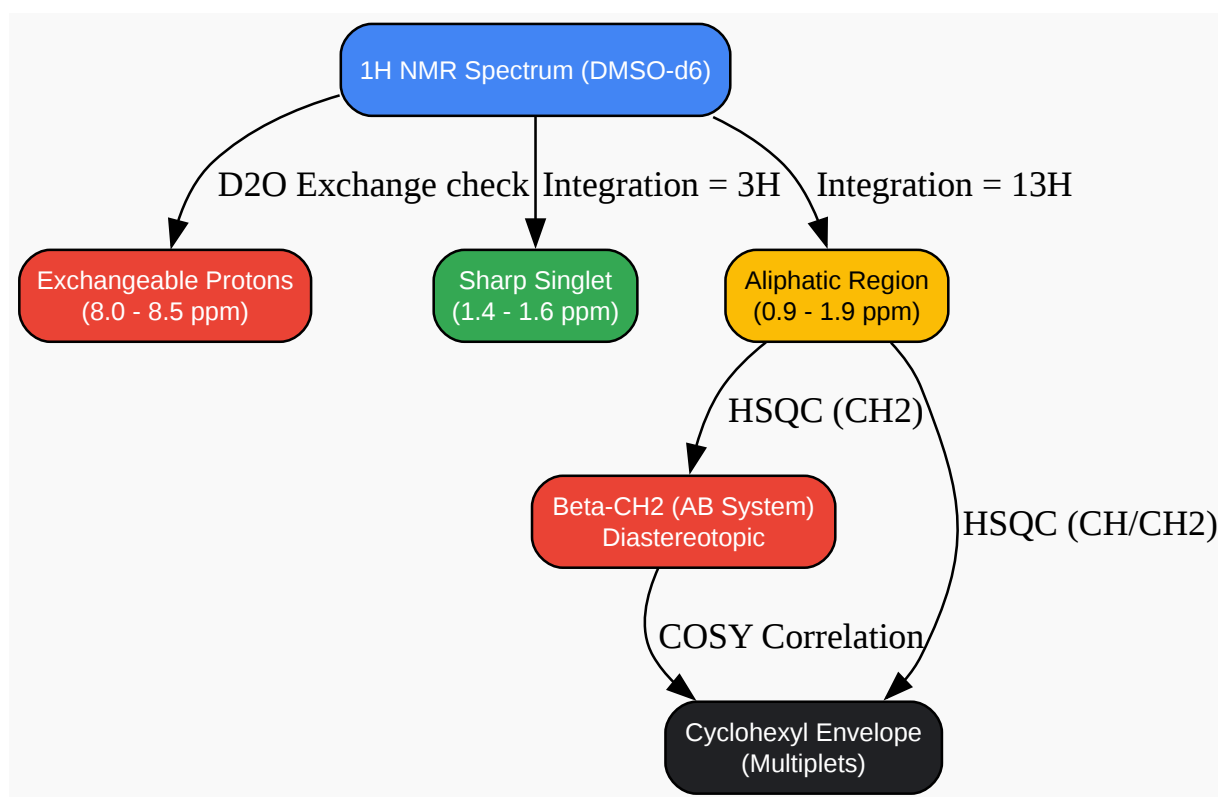
Position	(ppm)	Multiplicity	Integral	Assignment Logic
-CH	1.45 - 1.55	Singlet (s)	3H	Deshielded by -amino/carboxyl groups.
-CH	1.60 - 1.85	AB Quartet / Multiplet	2H	Diastereotopic protons (Pro- R/Pro-S) adjacent to chiral center.
Cyclohexyl (C1')	1.20 - 1.40	Multiplet (m)	1H	Methine proton attached to -CH .
Cyclohexyl (Ring)	0.90 - 1.75	Complex Envelope	10H	Overlapping equatorial/axial protons.

Predicted C NMR Data (100 MHz,)

Position	(ppm)	Type	Notes
Carbonyl (C=O)	174.0 - 176.0	Quaternary	Typical amino acid carboxyl range.
-Carbon	60.5 - 63.0	Quaternary	Significantly downfield due to N/COOH substitution.
-Carbon	42.0 - 45.0	CH	Methylene bridge.
Cyclohexyl (C1')	33.0 - 35.0	CH	Ring attachment point.
-Methyl	21.0 - 23.0	CH	Diagnostic methyl signal.
Cyclohexyl (Ring)	25.5 - 26.5	CH	Remaining ring carbons (often clustered).

NMR Assignment Workflow

The following diagram illustrates the logic flow for assigning the specific signals of this molecule, separating the aliphatic envelope.



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Figure 1: Logic flow for deconvoluting the crowded aliphatic region of (R)-
-methylcyclohexylalanine.

Mass Spectrometry (MS)

Method: Electrospray Ionization (ESI) in Positive Mode is the standard for this polar analyte.

Fragmentation Pattern

The fragmentation of

-methyl amino acids follows specific pathways distinct from standard amino acids due to the stability of the tertiary carbocation intermediates.

- Parent Ion

: m/z 186.15

- Base Peak (Likely): m/z 140.14 (Immonium Ion)
- Secondary Fragments:
 - m/z 169.1
 - m/z 140.1 (Isobaric with immonium, distinguished by high-res MS)

Immonium Ion Calculation

For an amino acid with structure

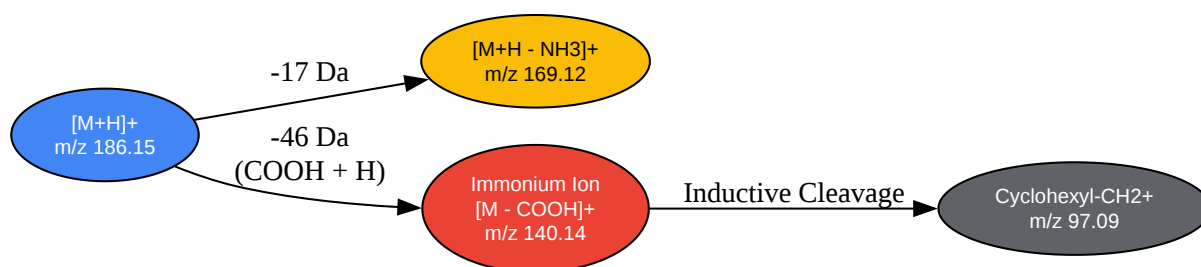
, the immonium ion is

. For this

-methyl analog:

- Structure:
- Formula:
- Exact Mass: 140.1439 Da

MS Fragmentation Pathway Diagram



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Figure 2: Primary ESI(+) fragmentation pathways. The m/z 140 ion is the diagnostic quantifier.

Infrared Spectroscopy (IR)

Samples are typically analyzed as KBr pellets or via ATR (Attenuated Total Reflectance). The spectrum varies significantly depending on whether the sample is a zwitterion or a hydrochloride salt.

Key Diagnostic Bands (HCl Salt Form)

Wavenumber (cm)	Assignment	Description
2800 - 3100	N-H / C-H	Broad ammonium () stretch overlapping with aliphatic C-H stretching.[1]
1735 - 1750	C=O (Acid)	Strong, sharp carbonyl stretch (characteristic of un-ionized COOH in HCl salt).
1580 - 1600	N-H Bend	Asymmetric bending of group.
1450	CH / CH	Aliphatic bending (Methyl/Methylene/Cyclohexyl).
1200 - 1250	C-O	C-O stretch of the carboxylic acid.

Quality Control & Purity Analysis

Critical Directive: Standard HPLC on C18 columns cannot distinguish enantiomers. You must use Chiral HPLC or derivatization.

Enantiomeric Purity Protocol (Marfey's Method)

To verify the (R)-configuration against the (S)-enantiomer:

- Derivatization: React sample with FDAA (Marfey's Reagent).

- Mechanism: Converts enantiomers into diastereomers (vs).
- Separation: Analyze via standard C18 RP-HPLC. The diastereomers will have distinct retention times.
- Validation: Compare against a racemic standard of -methylcyclohexylalanine.

References

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